Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate
CAS No.: 524057-10-1
Cat. No.: VC6370711
Molecular Formula: C9H13N3O3S
Molecular Weight: 243.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524057-10-1 |
|---|---|
| Molecular Formula | C9H13N3O3S |
| Molecular Weight | 243.28 |
| IUPAC Name | ethyl 2-(2-acetylhydrazinyl)-5-methyl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H13N3O3S/c1-4-15-8(14)7-5(2)16-9(10-7)12-11-6(3)13/h4H2,1-3H3,(H,10,12)(H,11,13) |
| Standard InChI Key | JRIGEBBJVSIXCD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=N1)NNC(=O)C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Key substituents include:
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Acetylhydrazino Group (–NH–NH–COCH₃) at position 2,
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Methyl Group (–CH₃) at position 5,
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Ethyl Carboxylate (–COOEt) at position 4.
This substitution pattern distinguishes it from closely related analogs, such as ethyl 2-(2-acetylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate (PubChem CID: 708188), where the methyl and carboxylate groups occupy positions 4 and 5, respectively .
Synthesis and Reaction Pathways
General Synthetic Strategy
While no explicit synthesis of this compound is documented, its preparation likely follows established protocols for acetylhydrazino-thiazole derivatives. A plausible route involves:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones or esters.
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Acetylation: Reaction of a hydrazino intermediate with acetic anhydride.
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Esterification: Introduction of the ethyl carboxylate group via esterification of a carboxylic acid precursor.
For example, ethyl 2-amino-4-methylthiazole-5-carboxylate (compound 1 in ) undergoes acetylation with acetic anhydride to yield ethyl 2-acetamido-4-methylthiazole-5-carboxylate . Adapting this method, substituting the methyl group to position 5 and adjusting reaction conditions could yield the target compound.
Key Intermediate: Hydrazide Formation
Hydrazine hydrate treatment of acetylated thiazole esters generates hydrazide intermediates, critical for further functionalization. For instance, ethyl 2-acetamido-4-methylthiazole-5-carboxylate reacts with hydrazine hydrate to form 2-acetamido-4-methylthiazole-5-carboxylic acid hydrazide . Similar steps could apply to the target compound, enabling the synthesis of semicarbazides or thiosemicarbazides for biological testing.
Physicochemical Properties
Spectral Characteristics
Although spectral data for the exact compound are unavailable, inferences are drawn from analogs:
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IR Spectroscopy: Expected peaks include:
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¹H-NMR: Predictable signals:
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and hydrazino groups. Limited aqueous solubility is expected .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester and hydrazide functionalities.
Comparative Analysis with Positional Isomers
Ethyl 2-(2-Acetylhydrazino)-4-Methyl-1,3-Thiazole-5-Carboxylate (PubChem CID: 708188)
This isomer differs in the placement of methyl and carboxylate groups. Key contrasts include:
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